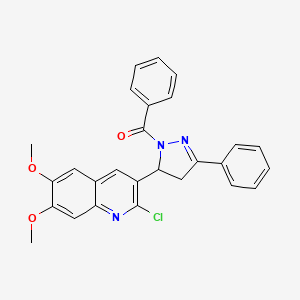
3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C27H22ClN3O3 and its molecular weight is 471.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline is a synthetic derivative that combines the structural features of pyrazole and quinoline, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H18ClN3O2, with a molecular weight of 385.84 g/mol. The structure includes a chloro group at position 2 of the quinoline moiety and a benzoyl group attached to a dihydropyrazole ring, which may contribute to its biological efficacy.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the quinoline structure can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.2 | Cell cycle arrest |
| Compound C | A549 | 4.5 | Inhibition of PI3K |
Kinase Inhibition
The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. The inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Case Study: Kinase Inhibition
A study evaluating the efficacy of similar compounds demonstrated that they effectively inhibited receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are often overexpressed in various cancers. The selectivity for these targets minimizes off-target effects, enhancing safety profiles in therapeutic applications.
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains, indicating potential as an antibiotic agent.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The proposed mechanism of action for This compound involves the modulation of multiple signaling pathways:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it disrupts phosphorylation processes critical for tumor cell survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Regulation : It has been observed to cause G1 phase arrest in cancer cells, preventing them from proliferating.
Eigenschaften
IUPAC Name |
[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3/c1-33-24-14-19-13-20(26(28)29-21(19)16-25(24)34-2)23-15-22(17-9-5-3-6-10-17)30-31(23)27(32)18-11-7-4-8-12-18/h3-14,16,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBFXXMKZYJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














